molecular formula C11H16F2N2O2 B2395990 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one CAS No. 2097925-96-5

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one

Cat. No.: B2395990
CAS No.: 2097925-96-5
M. Wt: 246.258
InChI Key: OWRVIPZQXVOUTD-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is a fascinating chemical compound used in scientific research. Its versatile properties make it a valuable tool for various studies, offering potential breakthroughs in multiple fields.

Preparation Methods

The synthesis of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one involves several steps. One common method includes the reaction of 4,4-difluoropiperidine with piperidin-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one can be compared with other similar compounds, such as:

    4,4-Difluoropiperidine-1-carbonyl chloride: This compound is similar in structure but has different reactivity due to the presence of a chloride group.

    4,4-Difluoropiperidine: Another related compound, differing in its functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4,4-difluoropiperidine-1-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c12-11(13)3-5-15(6-4-11)10(17)8-1-2-9(16)14-7-8/h8H,1-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVIPZQXVOUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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